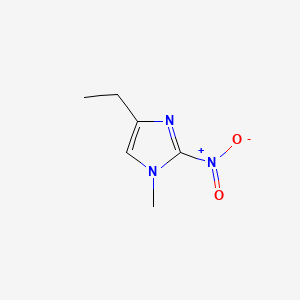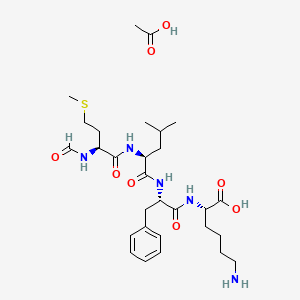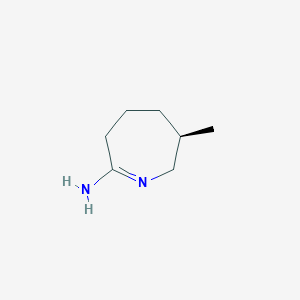
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is a chemical compound with a unique structure that includes a seven-membered azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic route can vary, but it generally includes steps such as amination, cyclization, and methylation. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the azepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the azepine ring.
Aplicaciones Científicas De Investigación
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-ethyl-,(3R)-(9CI)
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-propyl-,(3R)-(9CI)
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-butyl-,(3R)-(9CI)
Uniqueness
Compared to similar compounds, 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3R)-3-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C7H14N2/c1-6-3-2-4-7(8)9-5-6/h6H,2-5H2,1H3,(H2,8,9)/t6-/m1/s1 |
Clave InChI |
LMQWSKBESDEHJC-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CCCC(=NC1)N |
SMILES canónico |
CC1CCCC(=NC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
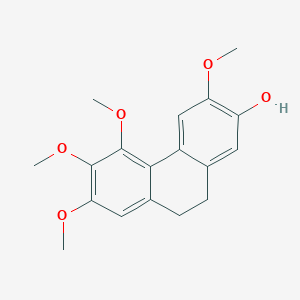
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
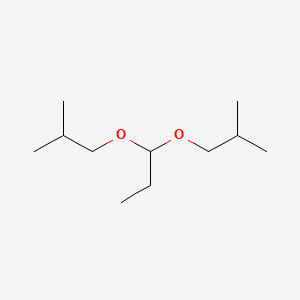
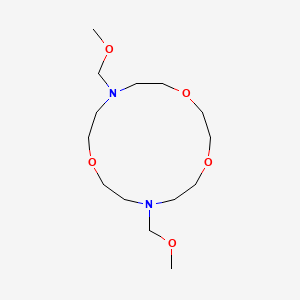
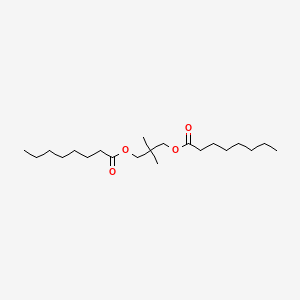
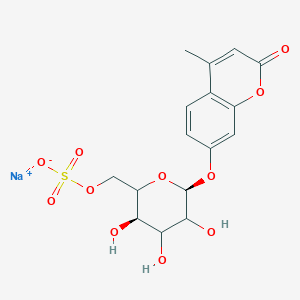
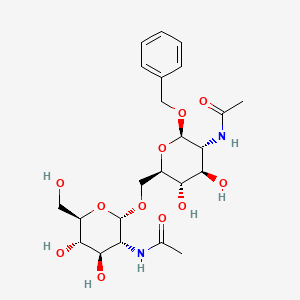
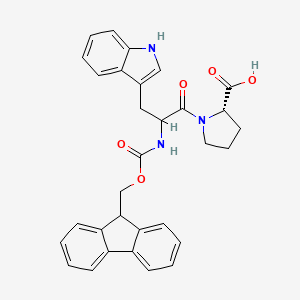
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)
![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
